molecular formula C19H13ClFNO3S B262608 N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide

Cat. No. B262608
M. Wt: 389.8 g/mol
InChI Key: IWKVLLDLPZBWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide, also known as BCS-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BCS-1 belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties. In recent years, BCS-1 has been studied for its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide involves its interaction with various enzymes and proteins in the body. N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in cancer cells. By inhibiting the activity of this enzyme, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide can prevent the growth and spread of cancer cells. N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been found to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in the body. By inhibiting the activity of this enzyme, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide can alter the pH of cancer cells, making them more susceptible to other cancer treatments. N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide can induce apoptosis in cancer cells and prevent their growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in lab experiments is its high purity and stability. The synthesis method has been optimized to produce N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in its purest form, making it more suitable for scientific research. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been found to have low toxicity, making it a safer alternative to other chemicals that are used in lab experiments. However, one of the limitations of using N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in lab experiments is its high cost. The synthesis method is complex and requires expensive reagents, making it more difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide. One of the main areas of research is the development of new cancer treatments that incorporate N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide. Researchers are exploring the use of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in combination with other cancer treatments to increase their effectiveness. Additionally, researchers are studying the potential use of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in other diseases, such as diabetes and inflammation. Further research is needed to fully understand the potential applications of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in medicine.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has also been found to inhibit the activity of enzymes that are essential for cancer cell survival, making it a promising candidate for cancer therapy. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been studied for its potential use in treating other diseases, such as diabetes and inflammation.

properties

Product Name

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide

Molecular Formula

C19H13ClFNO3S

Molecular Weight

389.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C19H13ClFNO3S/c20-14-6-11-18(17(12-14)19(23)13-4-2-1-3-5-13)22-26(24,25)16-9-7-15(21)8-10-16/h1-12,22H

InChI Key

IWKVLLDLPZBWSW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared according to the general procedure for the synthesis of N-Aryl-benzenesulfonamides previously described using 115 mg of (2-amino-5-chloro-phenyl)-phenyl-methanone and 87 mg of 4-fluoro-benzenesulfonyl chloride. 1H-NMR (400 MHz, CDCl3): δ 6.90 (t, 1H, J=8.8 Hz, 4.4 Hz), 7.17 (t, 1H, J=7.6 Hz), 7.38-7.46 (m, 5H), 7.52 (d, 2H, J=8 Hz), 7.60 (t, 1H, J=7.2 Hz), 7.70 (d, 1H, J=8.8 Hz), 7.83 (td, 1H, J=8.4, 1.8 Hz), 10.09 (s, 1H). MS: m/z 390.9 (M++1).
[Compound]
Name
N-Aryl-benzenesulfonamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
87 mg
Type
reactant
Reaction Step Three

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